molecular formula C10H17NO5 B2936632 rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis CAS No. 1909286-95-8

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis

Cat. No.: B2936632
CAS No.: 1909286-95-8
M. Wt: 231.248
InChI Key: HAPURMUUNQVENY-KZYPOYLOSA-N
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Description

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a fused pyrano[3,4-b]pyridine scaffold with octahydro saturation. The cis configuration indicates that substituents on the fused ring system are oriented on the same side. The "rac-" prefix denotes a racemic mixture, containing equal parts of enantiomers. Oxalic acid is likely present as a counterion, forming a salt to enhance stability or solubility.

Key Properties (from and ):

  • Molecular Formula: C₈H₁₅NO (base compound).
  • Molecular Weight: 141.21 g/mol (base).
  • CAS Numbers: 1807885-25-1 (Enamine Ltd. catalog) and 1807933-80-7 (product listing).
  • Purity: ≥95% (commercial availability) .

The oxalic acid component may influence solubility and crystallinity, though detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence.

Properties

IUPAC Name

(4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.C2H2O4/c1-2-7-3-5-10-6-8(7)9-4-1;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPURMUUNQVENY-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCOCC2NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CCOC[C@H]2NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require:

    Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Solvents: Ethanol or methanol.

    Temperature: Typically around 50-100°C.

    Pressure: Hydrogen gas at pressures ranging from 1 to 5 atmospheres.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors allows for efficient conversion of starting materials to the desired product. The process is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further hydrogenation can lead to fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield pyridine carboxylic acids, while reduction with sodium borohydride typically produces alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine is used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of neurological disorders.

Industry

In the materials science field, this compound can be used to synthesize polymers with specific properties. Its incorporation into polymer chains can enhance material strength, flexibility, and thermal stability.

Mechanism of Action

The mechanism by which rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biological molecules. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related bicyclic heterocycles, focusing on molecular features, stereochemistry, and functionalization.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis C₈H₁₅NO (base) 141.21 Bicyclic pyrano-pyridine, racemic mixture, cis configuration, oxalic acid salt
((7S,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)-methanol C₉H₁₆N₂O ~168.21 Pyrido-pyrazine core, stereospecific (7S,9αS), methanol substituent
Tezampanel (LY293558) C₁₃H₂₁N₅O₂·H₂O 297.35 Decahydroisoquinoline, tetrazolyl group, therapeutic use in migraine/pain

Key Findings:

Structural Complexity: The target compound is simpler in structure (C₈H₁₅NO) compared to Tezampanel (C₁₃H₂₁N₅O₂·H₂O), which incorporates a tetrazolyl group and additional saturation . The pyrido-pyrazine analog () shares a bicyclic framework but differs in ring heteroatoms (N vs. O) and functionalization (methanol group) .

Stereochemistry :

  • The rac- designation contrasts with the stereospecific (7S,9αS) configuration of the pyrido-pyrazine derivative, highlighting divergent synthetic or pharmacological objectives .

Functionalization and Applications: Oxalic acid in the target compound may improve crystallinity or bioavailability, whereas Tezampanel’s tetrazolyl group enhances receptor binding (e.g., AMPA/kainate antagonism) . No direct pharmacological data are available for the target compound, unlike Tezampanel, which is clinically studied for neuropathic pain .

Limitations:

  • Physicochemical data (e.g., solubility, logP) for the target compound are absent in the provided evidence.
  • The oxalic acid’s role (salt vs.

Notes

Data Gaps : Direct comparisons are constrained by incomplete pharmacological or synthetic data for the target compound. Structural analogs (e.g., Tezampanel) provide indirect insights but differ in functionalization.

Stereochemical Impact : The racemic nature of the target compound may influence binding affinity or metabolic stability compared to enantiopure analogs .

Synthetic Relevance : The compound is commercially available (Enamine Ltd.), suggesting utility as a building block in medicinal chemistry, though its applications are undocumented in the provided evidence .

Biological Activity

The compound rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis is a bicyclic heterocyclic compound characterized by its fused pyran and pyridine rings. Its unique stereochemistry and structural features contribute to its diverse biological activities, making it a significant focus in medicinal chemistry and pharmacology.

  • Molecular Formula : C10_{10}H17_{17}NO5_5
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 1909286-95-8

This compound's saturated octahydro framework enhances its potential for various synthetic applications and biological interactions.

The biological activity of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine primarily involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms depend on the context of application but generally involve receptor interactions that influence physiological responses.

Biological Activities

Research indicates that rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine exhibits significant biological activities:

  • Antinociceptive Effects : Studies have shown that this compound interacts with opioid receptors, suggesting potential applications in pain management therapies.
  • Anticancer Properties : Comparative studies indicate that compounds with similar structures exhibit anticancer activities, indicating a potential for rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine in oncology.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, it is useful to compare it with other compounds that share structural similarities:

Compound NameStructure TypeNotable Activity
rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridineFused ring systemAnticancer properties
1H-pyrazolo[3,4-b]pyridine derivativesHeterocyclicAntitumor activity via kinase inhibition

The distinct fused pyran and pyridine ring system of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine contributes to its unique chemical behavior and potential medicinal applications compared to these similar compounds .

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